N-(2,2-Dimethylthietan-3-yl)acetamide
Description
N-(2,2-Dimethylthietan-3-yl)acetamide is an acetamide derivative featuring a thietane (a four-membered sulfur-containing heterocycle) substituted with two methyl groups at the 2-position and an acetamide moiety at the 3-position. The thietane ring introduces unique steric strain and electronic effects compared to larger sulfur heterocycles, which may influence reactivity, stability, and bioactivity .
Properties
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-5(9)8-6-4-10-7(6,2)3/h6H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNXFLYWWDIERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CSC1(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylthietan-3-yl)acetamide typically involves the reaction of 2,2-dimethylthietane with acetic anhydride or acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2-Dimethylthietane+Acetic Anhydride→this compound+By-products
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethylthietan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The thietane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
Chemistry: N-(2,2-Dimethylthietan-3-yl)acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Solubility: Linear alkyl acetamides like N-(6-Aminohexyl)acetamide are water-soluble due to terminal amine groups , whereas the hydrophobic dimethylthietane group in the target compound may reduce aqueous solubility.
- Hydrogen Bonding : Thiazole- and thiophene-based acetamides (e.g., ) form intermolecular N–H⋯N bonds, stabilizing crystal structures . The target compound’s acetamide group likely retains hydrogen-bonding capacity, but steric hindrance from dimethyl groups might alter packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
